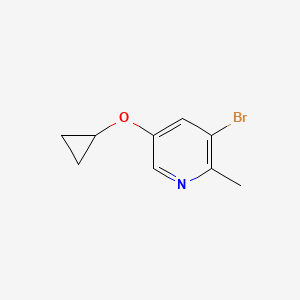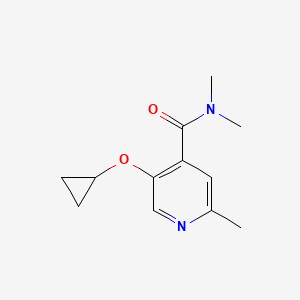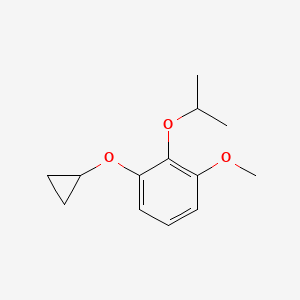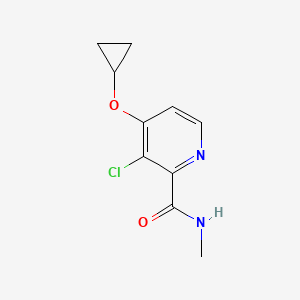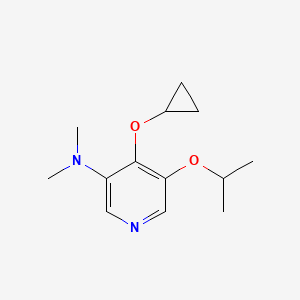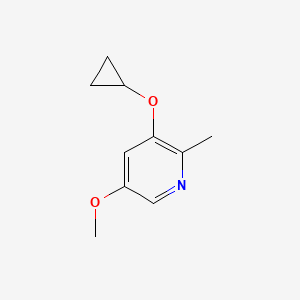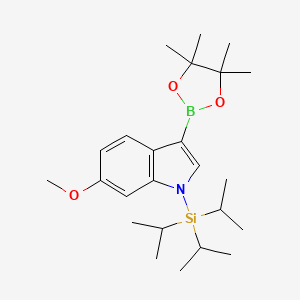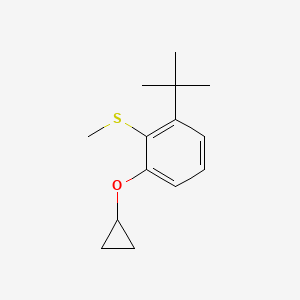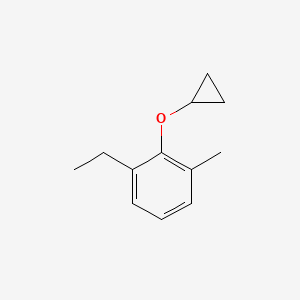
2-Cyclopropoxy-1-ethyl-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-ethyl-3-methylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-ethyl-3-methylbenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved by reacting cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.
Attachment to the Benzene Ring: The cyclopropyl halide is then reacted with a benzene derivative that has ethyl and methyl substituents in the desired positions. This can be done using a Friedel-Crafts alkylation reaction, where the benzene ring is treated with an aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the cyclopropoxy group, potentially converting it to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid, with catalysts such as iron(III) chloride or sulfuric acid.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Cyclopropyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-ethyl-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, such as polymers or specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-ethyl-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy group can influence the compound’s binding affinity and specificity, while the ethyl and methyl groups can affect its overall stability and reactivity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopropoxy-2-ethyl-3-methylbenzene
- 1-Ethyl-2-methylbenzene
- 1-Cyclopropyl-2-ethylbenzene
Comparison: 2-Cyclopropoxy-1-ethyl-3-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to similar compounds. For example, the cyclopropoxy group can enhance the compound’s reactivity in certain types of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the specific arrangement of substituents on the benzene ring can influence the compound’s physical and chemical properties, such as boiling point, solubility, and reactivity.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-ethyl-3-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-10-6-4-5-9(2)12(10)13-11-7-8-11/h4-6,11H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
OKSTTWXDVDKOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1OC2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




